N-Fmoc-4-methoxy-L-phenylalanine
Description
N-Fmoc-4-methoxy-L-phenylalanine (CAS 77128-72-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C25H23NO5, with a molecular weight of 417.461 g/mol . The compound features a methoxy (-OMe) group at the para position of the phenylalanine aromatic ring, which enhances hydrophilicity compared to unsubstituted phenylalanine. The Fmoc group serves as a temporary protecting group for the amine, enabling selective deprotection under mild basic conditions (e.g., piperidine).
Key properties include:
- SMILES: COC1=CC=C(C=C1)CC@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
- IUPAC Name: (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid .
- Purity: ≥95% (HPLC), available in quantities ranging from 250 mg to 5 g .
The methoxy group facilitates peptide solubility in polar solvents and modulates interactions in target binding, making it valuable in designing bioactive peptides .
Properties
CAS No. |
205128-76-3; 77128-72-4 |
|---|---|
Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.461 |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(hydroxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-14-17-11-9-16(10-12-17)13-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23,27H,13-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
FXOZFJQSHVZWCN-QHCPKHFHSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CO)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Potential
The unique structural features of N-Fmoc-4-methoxy-L-phenylalanine make it valuable in the design of peptide-based drugs. Its derivatives are being explored for their ability to target specific proteins and enzymes, enhancing therapeutic efficacy against various diseases. Research indicates that peptides synthesized from this compound can exhibit diverse biological activities, including receptor binding and modulation of cellular processes.
Biomaterials
Hydrogel Formation
This compound is also employed in the development of hydrogels for tissue engineering applications. Hydrogels created from this compound demonstrate favorable properties such as biocompatibility and controlled drug release mechanisms. These characteristics are critical for creating scaffolds that support cell growth and tissue regeneration .
Biological Studies
Protein Interactions
this compound is utilized in studies focusing on protein-protein interactions and enzyme mechanisms. By incorporating this amino acid into peptides, researchers can investigate how these peptides interact with biological targets, providing insights into various biochemical pathways .
Antibacterial Hydrogel Development
A study demonstrated the antibacterial efficacy of hydrogels made from Fmoc-conjugated amino acids, including this compound. These hydrogels exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), attributed to their ability to disrupt bacterial membranes through the release of active compounds .
Peptide-Based Drug Design
Research focused on synthesizing peptide analogs derived from this compound revealed promising results against mycobacterial strains. The analogs displayed lower minimum inhibitory concentrations (MIC), indicating enhanced potency compared to traditional antibiotics.
Mechanistic Insights
Investigations into the mechanistic pathways of Fmoc-modified peptides highlighted their surfactant properties, which correlate with their antibacterial effects. Understanding these relationships aids in designing more effective antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-Fmoc-4-methoxy-L-phenylalanine with structurally analogous Fmoc-protected phenylalanine derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of Fmoc-Protected Phenylalanine Derivatives
*Homolog: Homophenylalanine has an additional methylene (-CH₂-) in the side chain.
Key Research Findings
Substituent Effects on Solubility: Methoxy (4-OCH₃) and nitro (4-NO₂) groups increase hydrophilicity and polarity, respectively, but nitro derivatives are less soluble in aqueous buffers due to strong electron withdrawal . Iodo (4-I) and homophenylalanine derivatives exhibit reduced solubility in polar solvents, limiting their use in aqueous-phase reactions .
Impact on Peptide Stability :
- α-Methylated (Fmoc-α-Me-L-Phe-OH) and D-isomer (Fmoc-4-methyl-D-Phe) derivatives enhance proteolytic resistance, critical for oral peptide therapeutics .
- Fluorinated analogs (Fmoc-Phe(4-F)-OH) improve metabolic stability by reducing oxidative metabolism .
Synthetic Utility :
Q & A
Q. What is the role of the Fmoc group in N-Fmoc-4-methoxy-L-phenylalanine synthesis, and how is it removed?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary amine-protecting group during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions at the α-amino group while allowing selective deprotection under mild alkaline conditions (e.g., 20% piperidine in DMF). The methoxy substituent at the 4-position on the phenyl ring enhances steric and electronic effects, influencing peptide conformation and stability .
Q. What analytical techniques are critical for characterizing this compound purity and structure?
Key methods include:
- HPLC : To assess purity and monitor deprotection/coupling efficiency.
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the Fmoc group (distinct aromatic signals at δ 7.3–7.8 ppm) and methoxy substituent (singlet at δ 3.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₂₅H₂₃NO₅: 417.45 g/mol) .
Q. How does the methoxy substituent affect the solubility and reactivity of this compound in peptide synthesis?
The 4-methoxy group increases hydrophobicity, which can reduce solubility in aqueous buffers but improve compatibility with organic solvents (e.g., DMF, DCM). This substituent also introduces steric hindrance, potentially slowing coupling reactions. Pre-activation with reagents like HBTU or DIC/HOBt is recommended to enhance reaction kinetics .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in SPPS?
- Reagent Selection : Use carbodiimide-based activators (e.g., DIC) with additives like Oxyma Pure to minimize racemization.
- Solvent Optimization : Increase DMF concentration to improve solubility of the hydrophobic side chain.
- Double Coupling : Apply two consecutive coupling steps for residues prone to steric hindrance .
Q. What strategies resolve contradictions in reported bioactivity data for peptides containing 4-methoxy-L-phenylalanine?
Discrepancies may arise from variations in:
- Peptide Conformation : Use circular dichroism (CD) or X-ray crystallography to compare secondary structures.
- Assay Conditions : Standardize buffer pH and ionic strength, as the methoxy group’s electron-donating effects can alter binding kinetics.
- Cell Permeability : Evaluate logP values to account for differences in membrane penetration .
Q. How do physicochemical properties of this compound influence hydrogel formation and drug release?
The methoxy group modulates hydrogel network dynamics by altering hydrophobic interactions. In Fmoc-phenylalanine-derived hydrogels, smaller dyes (e.g., methylene blue, ~1 nm) exhibit Fickian diffusion (diffusion coefficient ~10⁻¹⁰ m²/s), while bulkier molecules are retained. Rheological studies (storage modulus G’ > 100 Pa) correlate with sustained release profiles, making this derivative suitable for controlled delivery systems .
Q. What are the challenges in synthesizing this compound analogs with dual functionalization (e.g., halogen + methoxy)?
Dual functionalization requires regioselective protection/deprotection. For example:
- Step 1 : Introduce methoxy via nucleophilic aromatic substitution (NaOMe/CuI catalysis).
- Step 2 : Halogenate using NBS or I₂ under acidic conditions.
- Key Issue : Competing side reactions (e.g., over-halogenation) necessitate monitoring via TLC or LC-MS .
Methodological Considerations
Q. How to troubleshoot low yields in SPPS when incorporating this compound?
- Cause : Incomplete deprotection due to piperidine inaccessibility.
- Fix : Extend deprotection time (5 → 10 min) or use a piperidine/DMF/0.1 M HOBt mixture.
- Prevention : Pre-swell resin in DCM before deprotection .
Q. What computational tools predict the impact of 4-methoxy-L-phenylalanine on peptide-protein interactions?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model steric and electronic effects. The methoxy group’s van der Waals volume (~25 ų) and electrostatic potential maps guide rational design of binding interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
